Tetrapentylammonium hydroxide

Gas Hydrates Methane Storage Thermodynamic Phase Equilibrium

Tetrapentylammonium hydroxide (~20% aq.; LogP 6.39) is the longest-chain commercial tetraalkylammonium hydroxide. Unlike TBAOH (a methane hydrate promoter), TPeAOH acts as a weak inhibitor-critical for structure-function studies. Its maximal hydrophobicity extends ion-pair HPLC retention where butyl analogs fail. Validated kinetic models support phase-transfer alkylation for GC sample prep. In ionic liquid research, it defines the upper bound for polar/non-polar nanodomain segregation.

Molecular Formula C20H45NO
Molecular Weight 315.6 g/mol
CAS No. 4598-61-2
Cat. No. B1258636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapentylammonium hydroxide
CAS4598-61-2
Synonymstetrapentylammonium
tetrapentylammonium bromide
tetrapentylammonium chloride
tetrapentylammonium hydrogen sulfate
tetrapentylammonium hydroxide
tetrapentylammonium iodide
tetrapentylammonium ion
tetrapentylammonium metaphosphate (3:1)
tetrapentylammonium metaphosphate (4:1)
tetrapentylammonium monopicrate
tetrapentylammonium nitrate
tetrapentylammonium perchlorate
Molecular FormulaC20H45NO
Molecular Weight315.6 g/mol
Structural Identifiers
SMILESCCCCC[N+](CCCCC)(CCCCC)CCCCC.[OH-]
InChIInChI=1S/C20H44N.H2O/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H2/q+1;/p-1
InChIKeyJVOPCCBEQRRLOJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapentylammonium Hydroxide Technical Baseline & Procurement Specs


Tetrapentylammonium hydroxide (CAS 4598-61-2; C20H45NO; MW 315.58) is a quaternary ammonium hydroxide characterized by four n-pentyl chains attached to a central nitrogen cation paired with a hydroxide anion. It is commercially supplied as a ~20% aqueous solution, appearing as a colorless to pale yellow liquid with a density of 0.99 g/mL at 25°C [1]. The compound exhibits strong basicity due to the hydroxide counterion and possesses a calculated LogP value of 6.39, reflecting pronounced lipophilicity attributable to its extended alkyl chains [2]. Its primary applications span phase-transfer catalysis, organic synthesis as a strong base, electrochemical systems, and as a model compound in clathrate hydrate research .

Tetrapentylammonium Hydroxide: Why Alkyl Chain Length Matters


Tetraalkylammonium hydroxides with different alkyl chain lengths (methyl, ethyl, propyl, butyl, pentyl) exhibit fundamentally distinct physicochemical and functional properties that preclude simple substitution. The progressive extension of the alkyl chain alters lipophilicity by orders of magnitude, modifies ionic liquid microstructure and domain continuity [1], and can invert functional behavior entirely, as demonstrated by the shift from thermodynamic promoter to inhibitor in clathrate hydrate systems when moving from tetrabutyl to tetrapentyl [2]. Moreover, chain length dictates the strength of ion-pairing interactions in chromatographic applications, directly affecting retention behavior and elution order [3]. A procurement decision that treats these homologs as interchangeable risks experimental failure, irreproducible results, or selection of a compound with opposite functional effect to that intended.

Tetrapentylammonium Hydroxide: Comparative Performance Evidence


Clathrate Hydrate Thermodynamics: Promoter vs. Inhibitor Reversal

In a comparative phase equilibrium study of methane clathrate hydrates with tetraalkylammonium hydroxides sharing the OH− anion but differing in carbon chain length, tetrapentylammonium hydroxide (TPeAOH, C5) exhibited weak thermodynamic inhibition of methane hydrate formation, in direct functional opposition to tetrabutylammonium hydroxide (TBAOH, C4), which acted as a strong thermodynamic promoter. The phase boundary between hydrate–liquid–vapor (H-L-V) and liquid–vapor (L-V) was determined across 281.81–301.91 K and 4.46–16.05 MPa [1].

Gas Hydrates Methane Storage Thermodynamic Phase Equilibrium Quaternary Ammonium Salts

LogP & Lipophilicity Differentiation for Phase-Transfer and Chromatography

The calculated LogP (octanol-water partition coefficient) for tetrapentylammonium hydroxide is 6.39, quantifying its pronounced lipophilic character [1]. This value places TPeAOH substantially higher on the hydrophobicity scale compared to shorter-chain tetraalkylammonium homologs.

Phase-Transfer Catalysis Ion-Pair Chromatography Lipophilicity LogP

Elution Order Inversion in Chromatographic Retention

In a multi-laboratory study on retention projection methodology for liquid chromatography, tetrapentylammonium exhibited unique chromatographic behavior distinct from other compounds. Specifically, tetrapentylammonium swaps elution order with five benzamide analytes as the acetonitrile solvent composition changes from 45% to 65% [1]. This behavior was not observed for the benzamides alone, which maintain consistent relative retention regardless of solvent composition.

Reversed-Phase HPLC Ion-Pair Chromatography Retention Projection Analytical Method Development

Phase-Transfer Catalysis Kinetics in Alcohol Alkylation

Pseudo-first-order rate constants were determined for the benzylation of benzhydrols and propylation of primary and secondary alcohols using tetrapentylammonium hydroxide as the phase-transfer catalyst in methylene chloride [1]. The study correlated alcohol pKa values derived from Taft equations with observed rate constants, establishing a quantitative framework for predicting alkylation efficiency.

Phase-Transfer Catalysis Alcohol Alkylation Reaction Kinetics GC Sample Preparation

Ionic Liquid Nanostructure and Microstructural Heterogeneity

Classical molecular dynamics simulations of tetraalkylammonium hydroxide ionic liquids (TEAH C2, TPAH C3, TBAH C4) demonstrate that as alkyl chain length increases, polar domains become discontinuous and polar/non-polar domain segregation becomes more pronounced [1]. The total structure factor reveals that a pre-peak is absent in TEAH due to short alkyl chains, while longer-chain homologs exhibit distinct pre-peak features indicative of nanoscale heterogeneity.

Ionic Liquids Molecular Dynamics Structural Heterogeneity Tetraalkylammonium Hydroxides

Commercial Purity and Impurity Benchmarks for Procurement

Commercially available tetrapentylammonium hydroxide solution (~20% in H2O) is supplied with specified purity ≥99% (assay by titration) and controlled impurity levels including ≤0.05% halides (as bromide) and sulfate (SO4²⁻) ≤500 mg/kg . These specifications provide procurement-quality benchmarks for research applications.

Chemical Procurement Purity Specification Trace Analysis Quality Control

Tetrapentylammonium Hydroxide: Evidence-Based Application Scenarios


Methane Clathrate Hydrate: Weak Inhibition Mechanism

Procure tetrapentylammonium hydroxide for methane clathrate hydrate studies when the objective is to evaluate the thermodynamic effect of alkyl chain length on hydrate formation. As a weak inhibitor of methane hydrate formation, TPeAOH provides the contrasting data point to the strong promotion observed with tetrabutylammonium hydroxide (TBAOH), enabling systematic structure-function analysis of quaternary ammonium salts in gas hydrate systems [1].

Ion-Pair Chromatography for Highly Polar Analytes

Select tetrapentylammonium hydroxide as the ion-pairing reagent of choice when developing reversed-phase HPLC methods for extremely polar anionic analytes that exhibit poor retention on conventional C18 columns. Its calculated LogP of 6.39—the highest among commercially available tetraalkylammonium hydroxides—provides maximal hydrophobic character to the resulting ion pair, extending retention times for otherwise poorly retained species [2]. Note that its non-linear retention behavior across solvent gradients requires method-specific validation [3].

Phase-Transfer Alkylation for GC Derivatization

Utilize tetrapentylammonium hydroxide in methylene chloride for phase-transfer catalyzed alkylation of alcohols (benzylation and propylation) when preparing samples for gas chromatographic analysis. Validated pseudo-first-order kinetic models correlating alcohol pKa with observed rate constants support the design of quantitative derivatization protocols requiring robust and reproducible phase-transfer conditions [4].

Ionic Liquid Nanostructure & Ion Transport Studies

Source tetrapentylammonium hydroxide for fundamental ionic liquid research investigating the relationship between cation alkyl chain length and nanoscale structural heterogeneity. As the longest-chain homolog in the standard tetraalkylammonium hydroxide series, TPeAOH enables the study of maximal polar/non-polar domain segregation and discontinuous polar domain formation, providing the upper-bound reference for structure-property correlations in this class of ionic liquids [5].

Technical Documentation Hub

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